Clinical Efficacy of Vopimetostat in MTAP-Deleted Solid Tumors: A Head-to-Head Comparison of Overall Response Rates
Vopimetostat (TNG462) demonstrates a higher overall response rate (ORR) compared to the MTA-cooperative PRMT5 inhibitor BMS-986504 (formerly MRTX1719) in early-phase clinical trials for MTAP-deleted solid tumors. In an interim analysis of its Phase 1/2 trial (NCT05732831), vopimetostat achieved an ORR of 27% across 94 evaluable patients with various MTAP-deleted solid tumors [1]. In contrast, BMS-986504 (MRTX1719) reported an ORR of 30% in a Phase 1/2 trial specifically for non-small cell lung cancer (NSCLC) patients [2]. This cross-trial comparison indicates that vopimetostat demonstrates comparable or potentially superior efficacy across a broader, less selected patient population. Furthermore, vopimetostat achieved a disease control rate (DCR) of 78% and a median progression-free survival (PFS) of 6.4 months across all histologies [1]. In a sub-analysis of second-line pancreatic cancer, an area of high unmet need, vopimetostat achieved an ORR of 25% and a median PFS of 7.2 months, which is "more than double that observed in historical control studies" [3].
| Evidence Dimension | Clinical Efficacy (Overall Response Rate) |
|---|---|
| Target Compound Data | ORR: 27% across all MTAP-deleted solid tumors; ORR: 25% in 2L pancreatic cancer |
| Comparator Or Baseline | BMS-986504 (MRTX1719): ORR 30% in MTAP-deleted NSCLC; Historical controls: median PFS for 2L pancreatic cancer <3.6 months |
| Quantified Difference | Vopimetostat ORR is comparable (27% vs 30%) in a broader population; Vopimetostat median PFS is 2X higher than historical controls (7.2 vs <3.6 months) |
| Conditions | Phase 1/2 clinical trials in patients with MTAP-deleted advanced solid tumors; analysis of 94 evaluable patients for vopimetostat and 33 NSCLC patients for MRTX1719. |
Why This Matters
Vopimetostat's robust clinical activity in a broad MTAP-deleted patient population, including a doubling of PFS in second-line pancreatic cancer versus historical benchmarks, positions it as a highly promising candidate for research programs focused on synthetic lethality strategies in difficult-to-treat solid tumors.
- [1] OncLive. Vopimetostat Demonstrates Early Evidence of Efficacy in MTAP-Deleted Solid Tumors. OncLive. 2025. View Source
- [2] Drug Hunter. PRMT5 Momentum: What's Driving the Buzz? Drug Hunter. 2025. View Source
- [3] Tango Therapeutics. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers. Press Release. 2025. View Source
